molecular formula C18H23F3N2O3S B10820001 Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone

Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B10820001
M. Wt: 404.4 g/mol
InChI Key: CRXJBISLCDTJDM-UHFFFAOYSA-N
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Description

CB1R antagonist 1 is a compound that targets the cannabinoid receptor 1 (CB1R), which is a G protein-coupled receptor predominantly found in the central nervous system and peripheral nervous system. This receptor is involved in various physiological processes, including appetite regulation, pain sensation, mood, and memory. CB1R antagonist 1 is designed to inhibit the activity of CB1R, making it a potential therapeutic agent for conditions such as obesity, metabolic disorders, and substance use disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CB1R antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may start with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of CB1R antagonist 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: CB1R antagonist 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in CB1R antagonist 1 and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

CB1R antagonist 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationship of cannabinoid receptors and to develop new therapeutic agents.

    Biology: Helps in understanding the role of CB1R in various physiological processes and diseases.

    Medicine: Investigated for its potential therapeutic effects in treating obesity, metabolic disorders, and substance use disorders.

    Industry: Utilized in the development of pharmaceuticals targeting CB1R.

Mechanism of Action

CB1R antagonist 1 exerts its effects by binding to the cannabinoid receptor 1 and inhibiting its activity. This receptor is coupled through G proteins and inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1R activation affects various signaling pathways, including mitogen-activated protein kinase (MAPK) and calcium channel modulation. By blocking CB1R, CB1R antagonist 1 can modulate these pathways and produce therapeutic effects .

Comparison with Similar Compounds

Uniqueness of CB1R Antagonist 1: CB1R antagonist 1 is unique in its specific binding affinity and selectivity for CB1R, which may result in fewer side effects compared to other antagonists like rimonabant. Its neutral antagonist profile makes it a promising candidate for therapeutic applications without the adverse effects associated with inverse agonists .

Properties

Molecular Formula

C18H23F3N2O3S

Molecular Weight

404.4 g/mol

IUPAC Name

cyclohexyl-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C18H23F3N2O3S/c19-18(20,21)15-7-4-8-16(13-15)27(25,26)23-11-9-22(10-12-23)17(24)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2

InChI Key

CRXJBISLCDTJDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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